Losmapimod

Catalog No.
S533590
CAS No.
585543-15-3
M.F
C22H26FN3O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Losmapimod

CAS Number

585543-15-3

Product Name

Losmapimod

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)-N-(2,2-dimethylprpyl)-3-pyridinecarboxamide, GSK-AHAB, GW856553, losmapimod

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C

Description

The exact mass of the compound Losmapimod is 383.20091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Losmapimod, also known as GW856553, is a drug candidate that has been investigated for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called p38 mitogen-activated protein kinase (p38 MAPK) . This enzyme plays a crucial role in inflammatory processes and cellular stress responses.

Chronic Pain

Losmapimod was initially explored as a treatment for chronic pain. Studies suggest that p38 MAPK signaling contributes to pain perception . However, clinical trials for chronic pain management did not yield significant positive results .

Cardiovascular Disease

Research has investigated losmapimod's potential application in cardiovascular disease due to its anti-inflammatory properties. The p38 MAPK pathway is implicated in the development and progression of atherosclerosis, a condition characterized by plaque buildup in arteries . While some studies showed promise, others failed to demonstrate a clear benefit for reducing major cardiovascular events .

Losmapimod is an investigational small molecule drug, identified by its chemical formula C22H26FN3O2 and a molar mass of approximately 383.467 g/mol. It functions primarily as a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which play critical roles in cellular responses to stress, inflammation, and apoptosis. Losmapimod was initially developed by GlaxoSmithKline and has undergone extensive clinical trials for various conditions, including chronic obstructive pulmonary disease and major depressive disorder, but has not demonstrated significant efficacy in these applications. Currently, it is being explored for the treatment of facioscapulohumeral muscular dystrophy (FSHD) due to its potential to modulate DUX4 expression, a factor implicated in the pathogenesis of this genetic disorder .

Losmapimod's mechanism of action in FSHD is still being elucidated, but it is believed to involve several steps []:

  • Inhibition of p38 MAPK: Losmapimod binds to and inhibits the activity of p38α/β MAPKs.
  • Modulation of DUX4 expression: Inhibition of p38 MAPK reduces the expression of DUX4, a protein that contributes to muscle cell death in FSHD.
  • Reduced inflammation: p38 MAPK is also involved in inflammatory pathways. Losmapimod's inhibitory effect may help reduce inflammation in FSHD muscle tissue.

While the exact details are being investigated, this mechanism suggests losmapimod could slow disease progression in FSHD.

Losmapimod was previously investigated for other conditions by GSK and showed good tolerability in clinical trials with over 3,500 participants []. However, the full safety profile for long-term use in FSHD is still under evaluation in ongoing clinical trials.

Losmapimod acts by competitively binding to the ATP-binding site of p38 MAPK, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in inflammatory responses and cellular stress pathways. The primary chemical reaction can be summarized as follows:

  • Binding Reaction:
    Losmapimod+p38 MAPKLosmapimod p38 MAPK complex\text{Losmapimod}+\text{p38 MAPK}\rightleftharpoons \text{Losmapimod p38 MAPK complex}
    This complex formation leads to the inhibition of p38 MAPK activity, subsequently affecting various signaling pathways that are crucial for inflammation and cell survival.

The synthesis of losmapimod involves several key steps that typically include:

  • Formation of the Core Structure: The initial step usually involves creating a substituted aniline derivative.
  • Cyclization: This step forms the bicyclic structure that is characteristic of losmapimod.
  • Fluorination: Introduction of the fluorine atom at specific positions to enhance biological activity.
  • Final Modifications: Additional functional groups are introduced to optimize pharmacokinetic properties.

Losmapimod has been investigated for various medical applications:

  • Facioscapulohumeral Muscular Dystrophy: The most recent focus has been on its potential to treat FSHD by inhibiting DUX4 expression.
  • Chronic Obstructive Pulmonary Disease: Initially explored but later discontinued due to lack of efficacy.
  • Cardiovascular Diseases: Studied for its cardioprotective effects post-myocardial infarction.
  • Major Depressive Disorder: Investigated based on the link between inflammation and depression but did not yield positive results .

Interaction studies have shown that losmapimod selectively inhibits p38α/β MAPKs without significantly affecting other MAPK pathways such as ERK or JNK. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, losmapimod's pharmacokinetics indicate good oral bioavailability with a favorable safety profile across various studies involving more than 3,600 subjects .

Losmapimod belongs to a class of compounds that inhibit p38 MAPK activity. Here are some similar compounds along with a comparison highlighting losmapimod's uniqueness:

Compound NameMechanismClinical StatusUnique Features
SB 203580p38 MAPK inhibitorPreclinicalEarly-stage development; broad application scope
VX-745p38 MAPK inhibitorDiscontinuedFocused on inflammatory diseases; failed in trials
RWJ 67657p38 MAPK inhibitorDiscontinuedEvaluated for rheumatoid arthritis; limited success
LosmapimodSelective p38α/β MAPK inhibitorInvestigationalSpecific targeting of DUX4 in FSHD; extensive clinical data

Losmapimod's unique focus on DUX4 modulation in FSHD differentiates it from other p38 MAPK inhibitors that have broader but less targeted applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

383.20090524 g/mol

Monoisotopic Mass

383.20090524 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2DQF16BXE

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Pictograms

Health Hazard

Health Hazard

Other CAS

585543-15-3

Wikipedia

Losmapimod

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Yang S, Beerahee M. Losmapimod concentration-QT relationship in healthy volunteers: meta-analysis of data from six clinical trials. Eur J Clin Pharmacol. 2013 Jun;69(6):1261-7. doi: 10.1007/s00228-012-1469-1. Epub 2013 Jan 17. PubMed PMID: 23325437.
2: Yang S, Lukey P, Beerahee M, Hoke F. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases. Clin Pharmacokinet. 2013 Mar;52(3):187-98. doi: 10.1007/s40262-012-0025-6. PubMed PMID: 23254770.
3: Dewenter M, Vettel C, El-Armouche A. [Losmapimod: a novel drug against cardiovascular diseases?]. Dtsch Med Wochenschr. 2013 Jan;138(1-2):39-42. doi: 10.1055/s-0032-1327368. Epub 2012 Dec 18. Review. German. PubMed PMID: 23250695.
4: Ostenfeld T, Krishen A, Lai RY, Bullman J, Baines AJ, Green J, Anand P, Kelly M. Analgesic efficacy and safety of the novel p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain following peripheral nerve injury: a double-blind, placebo-controlled study. Eur J Pain. 2013 Jul;17(6):844-57. doi: 10.1002/j.1532-2149.2012.00256.x. Epub 2012 Dec 14. PubMed PMID: 23239139.
5: Barbour AM, Sarov-Blat L, Cai G, Fossler MJ, Sprecher DL, Graggaber J, McGeoch AT, Maison J, Cheriyan J. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. Br J Clin Pharmacol. 2013 Jul;76(1):99-106. doi: 10.1111/bcp.12063. PubMed PMID: 23215699; PubMed Central PMCID: PMC3703232.
6: Melloni C, Sprecher DL, Sarov-Blat L, Patel MR, Heitner JF, Hamm CW, Aylward P, Tanguay JF, DeWinter RJ, Marber MS, Lerman A, Hasselblad V, Granger CB, Newby LK. The study of LoSmapimod treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale. Am Heart J. 2012 Nov;164(5):646-653.e3. doi: 10.1016/j.ahj.2012.07.030. Epub 2012 Oct 16. PubMed PMID: 23137494.
7: Elkhawad M, Rudd JH, Sarov-Blat L, Cai G, Wells R, Davies LC, Collier DJ, Marber MS, Choudhury RP, Fayad ZA, Tawakol A, Gleeson FV, Lepore JJ, Davis B, Willette RN, Wilkinson IB, Sprecher DL, Cheriyan J. Effects of p38 mitogen-activated protein kinase inhibition on vascular and systemic inflammation in patients with atherosclerosis. JACC Cardiovasc Imaging. 2012 Sep;5(9):911-22. doi: 10.1016/j.jcmg.2012.02.016. PubMed PMID: 22974804.
8: Lomas DA, Lipson DA, Miller BE, Willits L, Keene O, Barnacle H, Barnes NC, Tal-Singer R; Losmapimod Study Investigators. An oral inhibitor of p38 MAP kinase reduces plasma fibrinogen in patients with chronic obstructive pulmonary disease. J Clin Pharmacol. 2012 Mar;52(3):416-24. doi: 10.1177/0091270010397050. Epub 2011 Nov 16. PubMed PMID: 22090363.
9: Cheriyan J, Webb AJ, Sarov-Blat L, Elkhawad M, Wallace SM, Mäki-Petäjä KM, Collier DJ, Morgan J, Fang Z, Willette RN, Lepore JJ, Cockcroft JR, Sprecher DL, Wilkinson IB. Inhibition of p38 mitogen-activated protein kinase improves nitric oxide-mediated vasodilatation and reduces inflammation in hypercholesterolemia. Circulation. 2011 Feb 8;123(5):515-23. doi: 10.1161/CIRCULATIONAHA.110.971986. Epub 2011 Jan 24. PubMed PMID: 21262998.
10: Welchman R. Advances and Progress in Drug Design - SMi's ninth annual meeting. IDrugs. 2010 Apr;13(4):239-42. PubMed PMID: 20373252.
11: Willette RN, Eybye ME, Olzinski AR, Behm DJ, Aiyar N, Maniscalco K, Bentley RG, Coatney RW, Zhao S, Westfall TD, Doe CP. Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. J Pharmacol Exp Ther. 2009 Sep;330(3):964-70. doi: 10.1124/jpet.109.154443. Epub 2009 Jun 25. PubMed PMID: 19556450.

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